molecular formula C18H19ClN2O2S B2515524 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine CAS No. 477869-36-6

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine

Cat. No.: B2515524
CAS No.: 477869-36-6
M. Wt: 362.87
InChI Key: APHVZEAMKPZBSQ-UHFFFAOYSA-N
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Description

Molecular Geometry

The compound exhibits a three-dimensional conformation influenced by:

  • Piperidine ring puckering : Prefers a chair conformation to minimize steric strain, as observed in related piperidine derivatives.
  • Sulfanyl bridge : The C–S–C bond angle (~105°) creates a bent geometry, reducing steric clashes between the 4-chlorophenyl and benzyl groups.
  • Nitro group orientation : The –NO₂ group adopts a coplanar arrangement with the benzyl ring due to resonance stabilization.

Conformational Isomerism

Key conformational dynamics include:

  • Piperidine ring inversion : Interconversion between axial and equatorial positions of the benzyl substituent (Figure 1).
    • Energy barrier: ~5–8 kcal/mol, typical for piperidine derivatives.
  • Sulfanyl group rotation : Restricted rotation (barrier ~10–15 kcal/mol) due to steric hindrance from the 4-chlorophenyl and nitro groups.

Table 1 : Key Bond Lengths and Angles (Theoretical Calculations)

Parameter Value
C–S bond length 1.81 Å
C–N (nitro) bond length 1.48 Å
C–Cl bond length 1.73 Å
S–C–C angle 105.2°

Electronic Structure and Resonance Stabilization Effects

Electronic Features

  • Nitro group : Acts as a strong electron-withdrawing group via resonance, reducing electron density on the benzyl ring.
  • Sulfanyl bridge : Exhibits moderate electron-donating effects through lone-pair conjugation with the benzyl π-system.
  • Chlorophenyl group : Induces inductive electron withdrawal via the C–Cl bond polarizability.

Resonance Stabilization

  • Nitrobenzyl moiety : Delocalizes electrons into the nitro group, stabilizing the benzyl ring (Figure 2A).
  • Sulfanyl linkage : Participates in p-π conjugation with the benzyl ring, enhancing stability (Figure 2B).

Figure 2 : Resonance Structures

  • (A) Nitro group resonance:
    $$\text{Ar–NO}2 \leftrightarrow \text{Ar}^+–\overset{\cdot\cdot}{\text{N}}-\text{O}2^-$$
  • (B) Sulfanyl bridge resonance:
    $$\text{Ar–S–C}6\text{H}4\text{Cl} \leftrightarrow \text{Ar}^-–\overset{+}{\text{S}}–\text{C}6\text{H}4\text{Cl}$$

Comparative Analysis with Related Piperidine Derivatives

Table 2 : Structural and Electronic Comparison

Compound Key Features Differences from Target Compound
1-(4-Fluoro-3-nitrobenzyl)piperidine – Replaces Cl with F; – Lacks sulfanyl bridge Reduced steric bulk; Higher electronegativity
1-(4-Chlorophenyl)sulfonyl derivatives – Sulfonyl (–SO₂–) instead of sulfanyl (–S–); – Additional oxygen atoms Enhanced electron withdrawal; Higher polarity
Piperidin-4-one analogs – Ketone at C4 of piperidine; – Altered ring puckering Increased hydrogen-bonding capacity

Key Observations:

  • Electron-withdrawing groups : Nitro and sulfanyl groups in the target compound enhance stability compared to alkyl-substituted piperidines.
  • Steric effects : The 4-chlorophenyl group imposes greater steric hindrance than smaller halogens (e.g., fluorine).
  • Conformational flexibility : Sulfanyl-linked derivatives exhibit lower ring inversion barriers than sulfonyl analogs due to reduced steric constraints.

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c19-15-5-7-16(8-6-15)24-18-9-4-14(12-17(18)21(22)23)13-20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHVZEAMKPZBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide that has been pre-functionalized with a nitro group and a sulfanyl group attached to a chlorophenyl ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, primarily attributed to its piperidine core and the presence of the chlorophenyl and nitro groups. Some notable applications include:

Antibacterial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antibacterial properties. For instance, derivatives containing piperidine have been synthesized and evaluated for their ability to inhibit bacterial growth, showing promising results against various strains .

Enzyme Inhibition

Piperidine derivatives are known for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The presence of the sulfanyl group enhances the interaction with these enzymes, making it a candidate for developing new inhibitors that could be used in treating conditions like Alzheimer's disease or as antibacterial agents .

Anticancer Potential

The incorporation of nitro groups in aromatic compounds has been linked to anticancer activity. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several piperidine derivatives, including those with chlorophenyl and nitro substitutions. These compounds were evaluated for their biological activities, revealing IC50 values that indicate strong potential as antibacterial agents compared to standard drugs . The results demonstrated that modifications on the piperidine scaffold significantly influenced the biological activity.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another investigation focusing on structure-activity relationships, researchers explored how variations in substituents on the piperidine ring affected enzyme inhibition. The study highlighted that introducing electron-withdrawing groups like nitro enhanced the inhibitory potency against AChE, suggesting a strategic approach for designing more effective inhibitors .

Compound NameIC50 (µM)Activity TypeReference
Compound A2.14Antibacterial
Compound B0.63AChE Inhibition
Compound C1.21Urease Inhibition
Compound D6.28Anticancer

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1)

  • Structure : Replaces the sulfanyl group with a sulfonyl group and introduces an ethyl carboxylate at the piperidine 3-position.
  • Synthesis : Reacts 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate in aqueous medium (pH 9–10) .

1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

  • Structure : Incorporates a sulfonyl group and a thiophene-oxadiazole hybrid substituent.
  • Molecular Weight : 409.9 g/mol, significantly lower than the target compound due to the absence of a nitrobenzyl group .
  • Biological Relevance : Oxadiazole rings are often associated with antimicrobial or anti-inflammatory activity.

UDO and UDD (Pyridine-Based CYP51 Inhibitors)

  • Structure : Feature piperazine/piperidine cores with trifluoromethyl and pyridine groups.
  • Activity: Inhibit Trypanosoma cruzi CYP51 enzyme, comparable to posaconazole .
  • Divergence : The target compound lacks the pyridine and trifluoromethyl groups, suggesting distinct mechanisms of action.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine C₁₈H₁₈ClN₂O₂S ~369.87* Sulfanyl, nitro, benzyl
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 355.81 Sulfonyl, ethyl carboxylate
4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine C₂₇H₂₄ClF₃N₄O₂S₂ 593.08 Sulfonyl, triazole, trifluoromethyl
Otenabant hydrochloride C₂₅H₂₆Cl₃N₇O·HCl 546.88 Chlorophenyl, purine, ethylamino

*Estimated based on analogous structures.

Biological Activity

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine (CAS No. 477869-36-6) is an organic compound characterized by a piperidine ring substituted with a chlorophenyl sulfanyl group and a nitrobenzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN2O2S
  • Molecular Weight : 362.87 g/mol
  • IUPAC Name : 1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperidine

The biological activity of this compound is primarily attributed to its structural components:

  • The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • The sulfanyl group may modulate activity by interacting with thiol-containing enzymes or proteins, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds bearing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine cores demonstrate moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar in structure have shown strong inhibitory effects on AChE, which is crucial in neuropharmacology for treating Alzheimer's disease.
  • Urease Inhibition : Significant inhibition of urease has been reported, indicating potential applications in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Recent studies have synthesized various piperidine derivatives, including those related to this compound, focusing on their biological activities:

  • Anticancer Potential : Research highlighted the anticancer properties of piperidine derivatives through in vitro assays against cancer cell lines. The presence of the nitro group is thought to enhance cytotoxicity by generating reactive oxygen species (ROS) within cancer cells .
  • Pharmacological Screening : A study synthesized a series of compounds with similar piperidine structures and evaluated them for various biological activities, including antibacterial and enzyme inhibition. Compounds were screened against multiple bacterial strains and showed promising results .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of these compounds with target proteins, elucidating their potential mechanisms of action and guiding further drug development efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key conditions include:

  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysts such as Pd/C for Suzuki-Miyaura coupling or SNAr reactions to introduce the 4-chlorophenylsulfanyl group .
  • Purification via recrystallization or column chromatography to achieve >95% purity .
    • Validation : Monitor reaction progress using TLC or HPLC, and confirm structure via NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases due to the sulfanyl and nitro groups’ electrophilic reactivity .
  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects .
  • Piperidine ring modifications : Introduce methyl or hydroxyl groups to alter lipophilicity and binding affinity .
  • Biological evaluation : Compare IC₅₀ values across analogs in target-specific assays (e.g., cholinesterase inhibition for neuroprotection) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying cytotoxicity across studies)?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls .
  • Metabolic stability testing : Use liver microsomes to assess if metabolites contribute to observed toxicity .
  • Target engagement studies : Employ SPR or ITC to measure direct binding to purported targets (e.g., kinases) .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent optimization : Test mixtures (e.g., DMF:H₂O) to balance reactivity and solubility .
  • Catalyst screening : Evaluate Pd/C vs. Pd(OAc)₂ for coupling efficiency .
  • Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions .

Q. What analytical methods validate purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC-DAD/UV : Use C18 columns with buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) for impurity profiling .
  • Forced degradation studies : Expose to heat, light, and humidity, then quantify degradation products .
  • Stability-indicating assays : Monitor potency over 6–12 months using accelerated stability protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across databases?

  • Methodological Answer :

  • Experimental validation : Use shake-flask or nephelometry methods in buffered solutions (pH 1.2–7.4) .
  • Computational modeling : Predict logP and solubility via COSMO-RS or QSPR models .

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